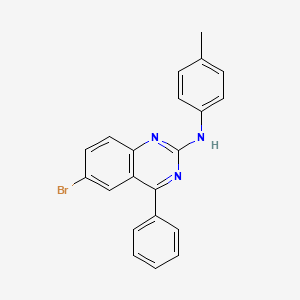

6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, also known as 6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine:

Anticancer Activity

Quinazoline derivatives, including 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, have shown significant potential as anticancer agents. These compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Research has demonstrated that modifications on the quinazoline scaffold can enhance its antiproliferative activity against cancer cells such as Eca-109, A549, PC-3, and MGC-803 . This makes them promising candidates for developing new anticancer drugs.

Antibacterial Properties

The antibacterial activity of quinazoline derivatives has been well-documented. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine exhibits potent antibacterial effects against a range of bacterial strains. This is particularly important in the development of new antibiotics to combat resistant bacterial infections . The compound’s ability to disrupt bacterial cell walls and inhibit bacterial growth positions it as a valuable asset in antibacterial drug research.

Antiviral Applications

Quinazoline derivatives have also been explored for their antiviral properties. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has shown efficacy against various viral pathogens by interfering with viral replication processes . This makes it a potential candidate for the development of antiviral therapies, especially in the context of emerging viral diseases.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and quinazoline derivatives have been investigated for their anti-inflammatory properties. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine can inhibit inflammatory mediators and reduce inflammation in various models . This application is crucial for developing treatments for conditions such as arthritis, asthma, and other inflammatory disorders.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and antioxidants play a vital role in mitigating this stress. Quinazoline derivatives, including 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, have demonstrated significant antioxidant activity . This property is beneficial in developing therapies for diseases where oxidative damage is a contributing factor, such as neurodegenerative diseases and cardiovascular disorders.

Antitubercular Potential

The fight against tuberculosis (TB) has led to the exploration of various compounds for their antitubercular activity. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has shown promise in inhibiting the growth of Mycobacterium tuberculosis . This makes it a potential candidate for developing new TB treatments, especially in the face of rising drug-resistant TB strains.

Antimalarial Applications

Malaria remains a significant global health challenge, and new antimalarial agents are continually sought. Quinazoline derivatives, including 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, have shown potential in inhibiting the malaria parasite . This application is crucial for developing new treatments to combat malaria, particularly in regions where resistance to existing drugs is prevalent.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are areas of intense research. Quinazoline derivatives have been investigated for their neuroprotective properties. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has shown potential in protecting neuronal cells from damage and apoptosis . This makes it a promising candidate for developing therapies aimed at neuroprotection and the treatment of neurodegenerative diseases.

These applications highlight the versatility and potential of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine in various fields of scientific research. Each application offers a unique avenue for further exploration and development in medicinal chemistry and drug discovery.

Quinazoline derivatives: synthesis and bioactivities Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents Design, Synthesis, and Structure–Activity Relationships of Novel N-substituted-5-phenyl- [1,2,4]triazolo [1,5- c ]quinazolin-2-amines

作用機序

Target of Action

Quinazoline derivatives, to which this compound belongs, have been widely studied for their antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Quinazoline derivatives have been shown to interact with their targets in a variety of ways, including inhibiting enzyme activity, blocking receptor signaling, and disrupting cellular processes

Biochemical Pathways

Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound affects multiple pathways involved in cell growth, inflammation, infection, and other processes .

Result of Action

One study indicated that a similar quinazoline derivative significantly inhibited cell migration and colony formation, and induced cellular apoptosis and cell cycle arrest at the s phase in cancer cells . These results suggest that 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine may have similar effects.

将来の方向性

The compound “6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine” has been identified as a modulator in the cGAS-STING pathway , which is a potential drug target for treating cancer and autoimmune diseases . Therefore, future research may focus on further investigating the therapeutic development in these areas .

特性

IUPAC Name |

6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGMUWMCPCKQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6478379.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6478387.png)

![N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B6478399.png)

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B6478404.png)

![4-acetamido-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6478406.png)

![5-[(2-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6478413.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6478432.png)

![2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6478443.png)

![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine](/img/structure/B6478467.png)

![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)

![ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B6478495.png)

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6478501.png)